2-Phenyl-3-(piperidin-4-YL)-1H-indole
CAS No.: 221109-26-8
Cat. No.: VC2221759
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221109-26-8 |
|---|---|
| Molecular Formula | C19H20N2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-phenyl-3-piperidin-4-yl-1H-indole |
| Standard InChI | InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2 |
| Standard InChI Key | FWPAVENSJPMGJO-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
2-Phenyl-3-(piperidin-4-YL)-1H-indole (CAS No. 221109-26-8) is a heterocyclic compound with a molecular formula of C19H20N2 and a molecular weight of 276.4 g/mol . The compound features an indole core structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At the 2-position of the indole, there is a phenyl substituent, while the 3-position is occupied by a piperidin-4-yl group . The piperidine component is a six-membered ring containing one nitrogen atom, contributing to the compound's nitrogen-rich structure.
The structural composition of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can be represented through various chemical identifiers, including its IUPAC name (2-phenyl-3-piperidin-4-yl-1H-indole), InChI key (FWPAVENSJPMGJO-UHFFFAOYSA-N), and SMILES notation (C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4) .
Table 1: Chemical and Physical Properties of 2-Phenyl-3-(piperidin-4-YL)-1H-indole
Biological Activities
2-Phenyl-3-(piperidin-4-YL)-1H-indole exhibits a diverse range of biological activities, making it a compound of significant interest in medicinal chemistry and pharmaceutical research . These biological properties stem from the compound's ability to interact with various cellular targets and influence multiple physiological pathways.
Anti-inflammatory Properties
One of the notable biological activities of 2-Phenyl-3-(piperidin-4-YL)-1H-indole is its anti-inflammatory potential. The compound has been demonstrated to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory responses by catalyzing the formation of prostaglandins. This COX inhibition mechanism is similar to that of common non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory conditions .
Research on related 2-phenylindole derivatives has shown promising anti-inflammatory activity in both in vitro and in vivo models . For instance, certain derivatives have exhibited high levels of inhibition in paw edema models, comparable to standard anti-inflammatory agents like indomethacin . These findings suggest that 2-Phenyl-3-(piperidin-4-YL)-1H-indole may possess similar anti-inflammatory efficacy, though specific studies on this exact compound are needed for confirmation.
Antimicrobial Properties
2-Phenyl-3-(piperidin-4-YL)-1H-indole belongs to a class of compounds that exhibit antimicrobial activity against various pathogens . Related 2-phenylindole derivatives have shown antibacterial effects against challenging bacterial strains, including vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . These antibacterial effects often operate through the inhibition of bacterial enzymes such as topoisomerase IV and DNA gyrase .
Additionally, antifungal properties have been observed in related compounds against fungal species like Candida albicans and Aspergillus fumigatus . The antifungal mechanism typically involves inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity .
Other Biological Activities
Beyond the primary activities mentioned above, 2-Phenyl-3-(piperidin-4-YL)-1H-indole and related 2-phenylindole derivatives exhibit additional biological properties that expand their potential therapeutic applications . These include:
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Neuroprotective effects that may benefit neurological disorders
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Antipsychotic activities that could address psychiatric conditions
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Antioxidant properties that combat oxidative stress and related cellular damage
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Antiviral effects against various viral pathogens, including potential activity against hepatitis B virus (HBV), human immunodeficiency virus (HIV), and Zika virus (ZIKV)
Pharmacological Mechanisms
The diverse biological activities of 2-Phenyl-3-(piperidin-4-YL)-1H-indole are mediated through various pharmacological mechanisms and molecular interactions . Understanding these mechanisms provides insight into the compound's therapeutic potential and guides the development of more effective derivatives.
One significant mechanism involves the compound's interaction with metabolic enzymes, particularly cytochrome P450. These enzymes play crucial roles in the metabolism of drugs and endogenous compounds, and the interaction of 2-Phenyl-3-(piperidin-4-YL)-1H-indole with these enzymes influences its pharmacokinetics, bioavailability, and potential drug interactions.
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key regulators of inflammatory processes. This inhibition reduces the production of prostaglandins, thereby attenuating inflammation and associated pain .
Anticancer activity appears to be mediated through multiple pathways, including the modulation of apoptotic regulators. By influencing the balance between pro-apoptotic and anti-apoptotic factors, 2-Phenyl-3-(piperidin-4-YL)-1H-indole can promote programmed cell death in cancer cells while potentially sparing normal cells.
The antimicrobial effects involve the inhibition of essential bacterial and fungal enzymes necessary for pathogen survival and replication . For bacteria, this includes topoisomerase IV and DNA gyrase inhibition, while antifungal activity is linked to disruption of the ergosterol biosynthesis pathway .
Applications in Research and Development
2-Phenyl-3-(piperidin-4-YL)-1H-indole has diverse applications across scientific disciplines, particularly in medicinal chemistry, pharmacology, and drug development. As a research tool, it serves as a valuable building block for creating more complex molecular structures with enhanced pharmacological properties.
In medicinal chemistry, the compound provides a scaffold for developing novel therapeutic agents targeting various diseases . Its structural features can be modified to improve potency, selectivity, and pharmacokinetic properties, leading to potential drug candidates .
The compound also serves as a chemical probe for studying biological systems and elucidating molecular mechanisms underlying disease processes. By interacting with specific cellular targets, it helps researchers understand the roles of these targets in normal physiology and pathological conditions.
Furthermore, 2-Phenyl-3-(piperidin-4-YL)-1H-indole contributes to structure-activity relationship (SAR) studies that guide rational drug design . By analyzing how structural modifications affect biological activity, researchers can develop more effective derivatives with improved therapeutic profiles .
Structure-Activity Relationships
The biological activities of 2-Phenyl-3-(piperidin-4-YL)-1H-indole are intimately connected to its structural features . Structure-activity relationship (SAR) studies on related 2-phenylindole derivatives have revealed several important correlations between structural modifications and biological effects .
The indole core is essential for most biological activities, serving as a privileged structure in medicinal chemistry due to its presence in various bioactive molecules like serotonin, melatonin, and tryptophan . The phenyl group at the 2-position contributes to the compound's ability to interact with specific molecular targets and influences its pharmacological profile .
The piperidin-4-yl substituent at the 3-position adds another dimension to the compound's biological activities. The piperidine ring, with its basic nitrogen atom, enhances water solubility and may facilitate interactions with acidic residues in enzyme binding pockets.
Stability and Metabolic Considerations
The stability and metabolic fate of 2-Phenyl-3-(piperidin-4-YL)-1H-indole are important considerations for its research applications and potential therapeutic development. Under certain conditions, the compound exhibits good stability, but it can degrade over time, leading to decreased efficacy.
The compound interacts with metabolic enzymes, particularly cytochrome P450, which play crucial roles in drug metabolism. These interactions affect the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.
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